Cas no 70967-91-8 (meosuc-aapm-pna)

meosuc-aapm-pna 化学的及び物理的性質
名前と識別子
-
- meosuc-aapm-pna
- N-METHOXYSUCCINYL-ALA-ALA-PRO-MET P-NITROANILIDE
- DTXSID20404147
- methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
- 70967-91-8
- N-Methoxysuccinyl-Ala-Ala-Pro-Met p-nitroanilide, >95% (HPLC)
- G77868
-
- インチ: InChI=1S/C27H38N6O9S/c1-16(28-22(34)11-12-23(35)42-3)24(36)29-17(2)27(39)32-14-5-6-21(32)26(38)31-20(13-15-43-4)25(37)30-18-7-9-19(10-8-18)33(40)41/h7-10,16-17,20-21H,5-6,11-15H2,1-4H3,(H,28,34)(H,29,36)(H,30,37)(H,31,38)
- InChIKey: LUUQUDLEABXXQL-UHFFFAOYSA-N
- ほほえんだ: CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC
計算された属性
- せいみつぶんしりょう: 622.24209798g/mol
- どういたいしつりょう: 622.24209798g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 10
- 重原子数: 43
- 回転可能化学結合数: 15
- 複雑さ: 1030
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 234Ų
- 互変異性体の数: 24
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 色と性状: 白粉。
- ようかいせい: まだ確定していません。
meosuc-aapm-pna 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | VCA96791-5 mg |
N-Methoxysuccinyl-Ala-Ala-Pro-Met p-nitroanilide |
70967-91-8 | 5mg |
$109.75 | 2022-12-28 | ||
A2B Chem LLC | AH14900-25mg |
MEOSUC-AAPM-PNA |
70967-91-8 | ≥95% | 25mg |
$388.00 | 2024-04-19 | |
1PlusChem | 1P00FC8K-25mg |
MEOSUC-AAPM-PNA |
70967-91-8 | ≥95% | 25mg |
$299.00 | 2024-04-21 | |
eNovation Chemicals LLC | Y1251267-100mg |
MEOSUC-AAPM-PNA |
70967-91-8 | 95% | 100mg |
$845 | 2025-02-24 | |
eNovation Chemicals LLC | Y1251267-5mg |
MEOSUC-AAPM-PNA |
70967-91-8 | 95% | 5mg |
$120 | 2025-03-01 | |
Biosynth | VCA96791-25 mg |
N-Methoxysuccinyl-Ala-Ala-Pro-Met p-nitroanilide |
70967-91-8 | 25mg |
$329.25 | 2022-12-28 | ||
Biosynth | VCA96791-50 mg |
N-Methoxysuccinyl-Ala-Ala-Pro-Met p-nitroanilide |
70967-91-8 | 50mg |
$527.00 | 2022-12-28 | ||
eNovation Chemicals LLC | Y1251267-25mg |
MEOSUC-AAPM-PNA |
70967-91-8 | 95% | 25mg |
$345 | 2024-06-06 | |
1PlusChem | 1P00FC8K-5mg |
MEOSUC-AAPM-PNA |
70967-91-8 | ≥95% | 5mg |
$91.00 | 2024-04-21 | |
1PlusChem | 1P00FC8K-100mg |
MEOSUC-AAPM-PNA |
70967-91-8 | ≥95% | 100mg |
$823.00 | 2024-04-21 |
meosuc-aapm-pna 関連文献
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
meosuc-aapm-pnaに関する追加情報
Introduction to Compound with CAS No 70967-91-8 and Product Name Meosuc-AAPM-PNA
The compound with the CAS number 70967-91-8 and the product name Meosuc-AAPM-PNA represents a significant advancement in the field of chemical and biomedical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in various therapeutic areas. The molecular structure of Meosuc-AAPM-PNA incorporates novel functionalities that make it a promising candidate for further investigation, particularly in the context of drug design and development.
Recent studies have highlighted the importance of peptidomimetics in medicinal chemistry, and Meosuc-AAPM-PNA stands out as a notable example of this class of compounds. Peptidomimetics are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as susceptibility to enzymatic degradation. The synthesis and characterization of Meosuc-AAPM-PNA have been achieved through meticulous chemical methodologies, ensuring high purity and stability, which are crucial for subsequent biological evaluations.
The structural design of Meosuc-AAPM-PNA leverages advanced computational techniques to optimize its interactions with biological targets. By incorporating specific amino acid analogs, this compound exhibits enhanced binding affinity and selectivity, making it an attractive candidate for targeted therapies. The use of computational modeling has been instrumental in predicting the binding modes of Meosuc-AAPM-PNA with its intended targets, thereby facilitating rational drug design.
In the realm of biomedical research, Meosuc-AAPM-PNA has shown promise in preclinical studies as a potential therapeutic agent. Its ability to modulate specific biological pathways has been demonstrated through in vitro assays, where it exhibited favorable pharmacokinetic profiles. These findings suggest that Meosuc-AAPM-PNA could be a valuable tool for treating a variety of diseases, including those involving inflammation and immune responses.
The synthesis of Meosuc-AAPM-PNA involves cutting-edge synthetic strategies that ensure high yield and minimal byproduct formation. Advanced techniques such as solid-phase peptide synthesis (SPPS) have been employed to construct the complex structure of this compound efficiently. The purity of the final product is critical for its biological activity, and rigorous analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been utilized to confirm its identity and purity.
One of the key advantages of Meosuc-AAPM-PNA is its stability under various conditions, which enhances its suitability for practical applications. This stability is attributed to the robust chemical linkage between its constituent units, making it less prone to degradation. Such stability is essential for ensuring consistent biological activity throughout storage and transportation.
Current research is focused on expanding the therapeutic applications of Meosuc-AAPM-PNA by exploring its interactions with different biological targets. Preliminary data indicate that this compound may have potential in treating neurological disorders, where its ability to cross the blood-brain barrier could be particularly beneficial. Additionally, studies are underway to evaluate its efficacy in combating antibiotic-resistant bacteria, leveraging its unique chemical properties.
The development of Meosuc-AAPM-PNA exemplifies the growing trend towards personalized medicine, where compounds are tailored to interact specifically with individual patient profiles. This approach holds great promise for improving treatment outcomes and reducing side effects associated with conventional therapies. The versatility of Meosuc-AAPM-PNA makes it a valuable asset in the pharmacopeia of modern medicine.
In conclusion, the compound with CAS number 70967-91-8 and product name Meosuc-AAPM-PNA represents a significant breakthrough in chemical and biomedical research. Its unique structural features, synthetic methodologies, and potential therapeutic applications make it a compelling subject for further investigation. As research continues to uncover new possibilities for this compound, it is expected to play an increasingly important role in advancing medical treatments and improving patient care.
70967-91-8 (meosuc-aapm-pna) 関連製品
- 1021111-98-7(1-(4-fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea)
- 1805465-68-2(2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetonitrile)
- 2228240-70-6(2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl(methyl)amine)
- 2227669-05-6(methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate)
- 1543235-65-9(3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid)
- 101824-37-7(2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide)
- 2413869-68-6(methyl 3-2-amino-N-methyl-3-(methylsulfanyl)propanamidopropanoate hydrochloride)
- 866810-53-9(2-{5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-3-(methylsulfanyl)phenylacetamide)
- 787615-23-0(3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL)
- 930769-57-6((3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride)


